2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 161957-47-7
VCID: VC0063787
InChI: InChI=1S/C5H3F3N2O/c6-5(7,8)4(11)3-1-9-10-2-3/h1-2H,(H,9,10)
SMILES: C1=C(C=NN1)C(=O)C(F)(F)F
Molecular Formula: C5H3F3N2O
Molecular Weight: 164.087

2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone

CAS No.: 161957-47-7

Cat. No.: VC0063787

Molecular Formula: C5H3F3N2O

Molecular Weight: 164.087

* For research use only. Not for human or veterinary use.

2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone - 161957-47-7

Specification

CAS No. 161957-47-7
Molecular Formula C5H3F3N2O
Molecular Weight 164.087
IUPAC Name 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone
Standard InChI InChI=1S/C5H3F3N2O/c6-5(7,8)4(11)3-1-9-10-2-3/h1-2H,(H,9,10)
Standard InChI Key FQCODTFGJBGMLQ-UHFFFAOYSA-N
SMILES C1=C(C=NN1)C(=O)C(F)(F)F

Introduction

Chemical Structure and Identification

Basic Information

2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethanone, identified by CAS number 161957-47-7, belongs to the class of pyrazole derivatives containing a trifluoromethyl moiety . The compound features a pyrazole ring connected at the 4-position to an ethanone group that bears a trifluoromethyl substituent. The molecular structure demonstrates an interesting balance between aromatic character (from the pyrazole) and electron-withdrawing properties (from the trifluoromethyl group).

Structural Parameters

The structural identification parameters are crucial for analytical confirmation and purity assessment of this compound. These parameters are summarized in the following table:

ParameterValue
Molecular FormulaC₅H₃F₃N₂O
Molecular Weight164.087 g/mol
SMILES NotationC1=C(C=NN1)C(=O)C(F)(F)F
InChIInChI=1S/C5H3F3N2O/c6-5(7,8)4(11)3-1-9-10-2-3/h1-2H,(H,9,10)
InChIKeyFQCODTFGJBGMLQ-UHFFFAOYSA-N

Table 1: Structural identification parameters of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone

Physical and Chemical Properties

Predicted Collision Cross Section Data

Mass spectrometry techniques, particularly those involving ion mobility, rely on predicted collision cross section (CCS) values. These values help in the identification and characterization of the compound. The following table presents predicted CCS values for different adducts of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone:

Adductm/zPredicted CCS (Ų)
[M+H]+165.02702134.1
[M+Na]+187.00896141.2
[M+NH₄]+182.05356138.4
[M+K]+202.98290139.6
[M-H]-163.01246128.2
[M+Na-2H]-184.99441136.6
[M]+164.01919132.9
[M]-164.02029132.9

Table 2: Predicted collision cross section values for various adducts of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone

Synthesis Methods

Related Synthetic Methodologies

The broader literature on pyrazole chemistry provides insights into potential synthetic approaches. For instance, the cyclization of hydrazine derivatives with trifluoromethyl-containing diketones represents a well-established method for synthesizing trifluoromethylated pyrazoles . Additionally, trifluoromethylation of pre-formed pyrazoles using hypervalent iodine reagents under transition-metal-free conditions has been reported as an efficient method for introducing trifluoromethyl groups .

These synthetic methodologies could potentially be adapted for the preparation of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone or structurally related derivatives, though specific optimization would be required for each target compound.

Applications in Research and Development

Building Block in Medicinal Chemistry

Pyrazole derivatives, including those featuring trifluoromethyl groups, have gained significant attention in medicinal chemistry due to their diverse biological activities. The trifluoromethyl group in 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone enhances lipophilicity and metabolic stability, properties that are particularly valuable in drug development.

This compound serves as a versatile building block for the synthesis of more complex molecules. The carbonyl functionality provides a reactive site for further modifications through condensation reactions, reductions, or nucleophilic additions, allowing for the construction of diverse chemical libraries with potential biological activities.

Role in Fragment-Based Drug Discovery

The relatively compact structure and presence of both hydrogen bond donors and acceptors make 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone a potentially attractive fragment for fragment-based drug discovery approaches. The trifluoromethyl group can participate in specific protein-ligand interactions, while the pyrazole ring offers further opportunities for binding through π-stacking or hydrogen bonding interactions.

Related Derivatives and Structural Analogues

Methylated Derivatives

Several methylated derivatives of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone have been described in the literature, with the most common being 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS: 1174886-69-1) . This derivative features methylation at the N1 position of the pyrazole ring, which can influence the compound's physicochemical properties and reactivity profiles.

The methylated derivative has a molecular weight of 178.11 g/mol and a molecular formula of C₆H₅F₃N₂O . Methylation of the pyrazole nitrogen typically results in altered solubility characteristics and may influence the compound's behavior in biological systems.

Other Structural Analogues

Beyond methylated derivatives, various structural analogues featuring different substituents on the pyrazole ring or modifications to the trifluoromethyl ketone moiety have been reported. These include:

  • 2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one (CAS: 1342725-36-3), which features an isopropyl substituent at the N1 position.

  • 2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone, which contains multiple methyl substituents on the pyrazole ring .

  • 2,2,2-trifluoro-1-(3-(trifluoromethyl)-1-phenyl-1H-pyrazol-4-yl)ethanone, a more complex derivative featuring both phenyl and trifluoromethyl substituents .

These structural variations enable modulation of physicochemical properties, potentially leading to improved characteristics for specific applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator